molecular formula C16H16O3 B1361623 4-(4-Phenoxyphenyl)butanoic acid CAS No. 6958-94-7

4-(4-Phenoxyphenyl)butanoic acid

Cat. No. B1361623
CAS RN: 6958-94-7
M. Wt: 256.3 g/mol
InChI Key: YTPRFJSWHCNPHB-UHFFFAOYSA-N
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Description

4-(4-Phenoxyphenyl)butanoic acid is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .


Synthesis Analysis

The synthesis of 4-(4-Phenoxyphenyl)butanoic acid involves several steps. In one method, phenol, sodium hydroxide, and water are combined in a flask and heated to 60°C for 2 hours . In another method, 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection, cooled to -78°C, and N-butyllithium is added .


Molecular Structure Analysis

The InChI code for 4-(4-Phenoxyphenyl)butanoic acid is 1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) . The compound has a rotatable bond count of 6 .


Physical And Chemical Properties Analysis

4-(4-Phenoxyphenyl)butanoic acid has a molecular weight of 256.30 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Organic Solvent-Free Synthesis : A study by Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, from 4-(4-methoxyphenyl)butanoic acid. This process involved demethylation using aqueous HBr without phase transfer catalysis (Delhaye, Diker, Donck, & Merschaert, 2006).

  • Phloretic Acid for Polybenzoxazine : Another study by Trejo-Machin et al. (2017) explored phloretic acid, a naturally occurring phenolic compound, as a renewable building block for polybenzoxazine, highlighting its potential in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Medical and Biological Applications

  • Nimesulide Derivatives : A study by Dey et al. (2016) synthesized nimesulide derivatives, including 4-(4-methanesulfonylamino-3-phenoxyphenyl-carbamoyl)-butanoic acid, and analyzed their structure through powder X-ray diffraction. The study provided insights into the nature of intermolecular interactions in these compounds (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

  • Muscle Chloride Channel Conductance : Research by Carbonara et al. (2001) evaluated the effects of introducing an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid on muscle chloride channel conductance in rat striated muscle (Carbonara, Fracchiolla, Loiodice, Tortorella, Conte-Camerino, De Luca, & Liantonio, 2001).

Environmental and Analytical Chemistry

  • Removal of Ortho Isomer : Fan (1990) described a process involving sulfonation for the successful removal of the undesired ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid, an important pharmaceutical intermediate (Fan, 1990).

  • Antimicrobial Activity of Derivatives : Mickevičienė et al. (2015) synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acid and demonstrated their good antimicrobial activity against various pathogens (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

properties

IUPAC Name

4-(4-phenoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-16(18)8-4-5-13-9-11-15(12-10-13)19-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRFJSWHCNPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290087
Record name 4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenoxyphenyl)butanoic acid

CAS RN

6958-94-7
Record name NSC66450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-phenoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MS Behalo - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
A 2‐(2‐Mercapto‐4‐(4‐phenoxyphenyl)‐6‐(thiophen‐2‐yl)‐1,6‐dihydropyrimidin‐5‐yl) acetic acid was used as a reactive key precursor to design various pyrimidine derivatives such …
Number of citations: 23 onlinelibrary.wiley.com
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org
GS Chittilappilly, M Chandran… - Current Organic …, 2022 - ingentaconnect.com
In the present era, the use of fused heterocyclic compounds has been showing considerable value in the development and designing of new drugs. Article flow through the synthetic …
Number of citations: 2 www.ingentaconnect.com
T Tajima - 2019 - setsunan.repo.nii.ac.jp
In many animal species, the formation of fertilization-competent spermatozoa is a complex process that occurs in several different tissues. For example, in mammals (Florman & Fissore, …
Number of citations: 0 setsunan.repo.nii.ac.jp
田島達也, タジマタツヤ - setsunan.repo.nii.ac.jp
あるが, プロナーゼ (Pron, 微生物由来のプロテアーゼ混合物) や亜鉛イオンが SPE-8 クラス依存的経路を活性化する in vitro SAF であることが知られている. 一方, 遺伝学的解析により, mSAF は …
Number of citations: 2 setsunan.repo.nii.ac.jp

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